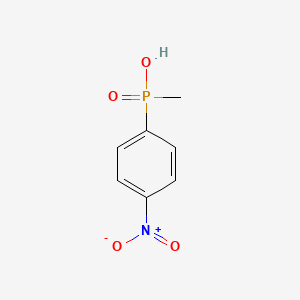
Phosphinic acid, methyl(4-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinic acid, methyl(4-nitrophenyl)- is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphinic acid group attached to a methyl group and a 4-nitrophenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, methyl(4-nitrophenyl)- typically involves the reaction of methylphosphonic acid with 4-nitrophenol under specific conditions. One common method includes the use of hydrochloric acid as a catalyst in ethanol, resulting in the formation of the desired phosphinic acid . Another approach involves the use of trimethylsilyl halides or boron tribromide for the cleavage of the C-O bond .
Industrial Production Methods
Industrial production of phosphinic acid, methyl(4-nitrophenyl)- often employs large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts such as hydrochloric acid or trimethylsilyl halides ensures efficient conversion and high yields .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinic acid, methyl(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions often target the nitro group, converting it to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Sodium dichromate and sulfuric acid are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the nitro group.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted phosphinic acids depending on the nucleophile used.
Applications De Recherche Scientifique
Phosphinic acid, methyl(4-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly metalloproteases.
Medicine: Explored for its antibacterial properties and potential use in drug development.
Industry: Utilized as a flame retardant and in the production of polymers with phosphinic acid functionalities.
Mécanisme D'action
The mechanism by which phosphinic acid, methyl(4-nitrophenyl)- exerts its effects involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of metalloproteases, interfering with their catalytic activity . This interaction often involves coordination with metal ions present in the enzyme’s active site, leading to inhibition of enzyme function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphonic acids: Similar in structure but differ in the oxidation state of phosphorus.
Phosphonates: Esters of phosphonic acids, often used in similar applications but with different reactivity profiles.
Uniqueness
Phosphinic acid, methyl(4-nitrophenyl)- is unique due to its specific combination of a phosphinic acid group with a 4-nitrophenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring specific enzyme inhibition or flame retardant properties .
Propriétés
Numéro CAS |
81349-02-2 |
|---|---|
Formule moléculaire |
C7H8NO4P |
Poids moléculaire |
201.12 g/mol |
Nom IUPAC |
methyl-(4-nitrophenyl)phosphinic acid |
InChI |
InChI=1S/C7H8NO4P/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,11,12) |
Clé InChI |
ZHMBLBLPJBIEKC-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(C1=CC=C(C=C1)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


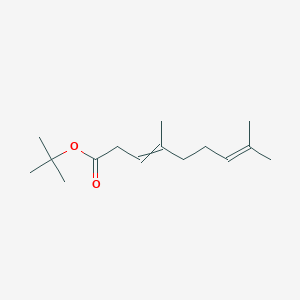

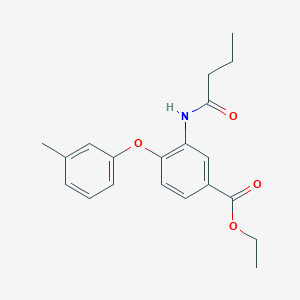

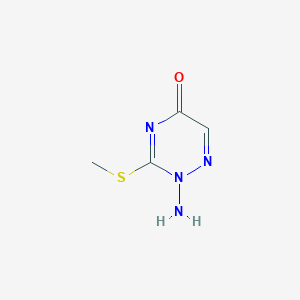
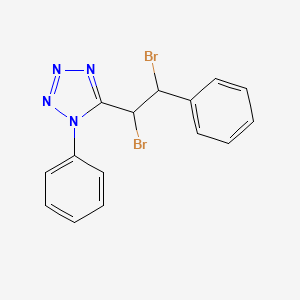
![6-[3-Fluoro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14408449.png)
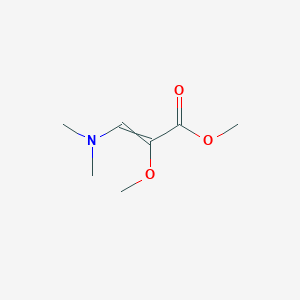
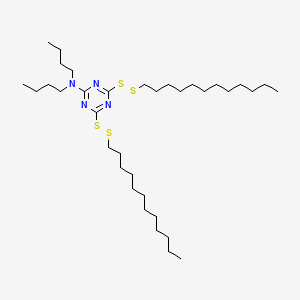

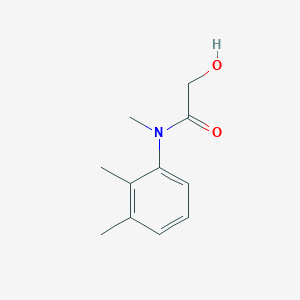
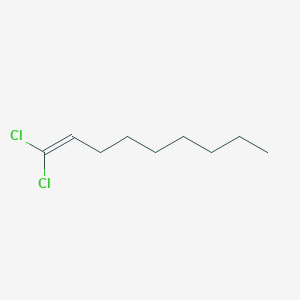
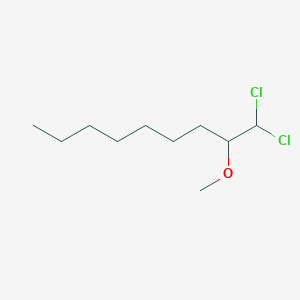
![(8R,9R,10S,13S,14S)-Hexadecahydrospiro[cyclopenta[a]phenanthrene-17,5'-[1,2,3]oxathiazolidine]](/img/structure/B14408485.png)
